2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide
CAS No.:
Cat. No.: VC17909701
Molecular Formula: C17H20ClN5OS
Molecular Weight: 377.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20ClN5OS |
|---|---|
| Molecular Weight | 377.9 g/mol |
| IUPAC Name | 2-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide |
| Standard InChI | InChI=1S/C17H20ClN5OS/c1-11(2)17(3,10-19)20-14(24)9-25-16-22-21-15(23(16)4)12-5-7-13(18)8-6-12/h5-8,11H,9H2,1-4H3,(H,20,24) |
| Standard InChI Key | DFCBXGQKJYJDII-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C)(C#N)NC(=O)CSC1=NN=C(N1C)C2=CC=C(C=C2)Cl |
Introduction
The compound 2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide is a complex organic molecule featuring a triazole core, a sulfanyl group, and a cyano-substituted acetamide side chain. Its molecular formula and weight are not explicitly provided in reliable sources, but similar compounds often have molecular weights in the range of 350 to 400 g/mol. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the triazole ring and the attachment of the sulfanyl and acetamide groups. These reactions often require controlled conditions such as specific solvents, temperatures, and catalysts to optimize yields and purity.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(4-acetylphenyl)-2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | C25H21ClN4O2S | Contains an acetylphenyl group |
| 5-(4-Chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide | C9H8ClN3S | Simpler structure without acetamide |
| 2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(phenyl)acetamide | C18H18ClN3OS | Lacks cyano group |
Future Research Directions
Further research is necessary to fully understand the biological activities and potential applications of 2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide. This includes in-depth studies on its interaction with biological targets and pharmacokinetic profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume